[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl](4-methylpiperazin-1-yl)methanone
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Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone: is a complex organic compound that features a unique combination of indole, pyrazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Rhodium (III), and specific solvents to control the reaction pathways .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antiviral, antimicrobial, and anticancer agent .
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. It is being investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone share the pyrazole moiety and exhibit similar chemical reactivity.
Indole Derivatives: Compounds like indole-3-acetic acid, which is a plant hormone, share the indole nucleus and have diverse biological activities.
Piperazine Derivatives: Compounds such as 1-(4-methylpiperazin-1-yl)ethanone are structurally similar and used in various pharmaceutical applications.
Uniqueness: The uniqueness of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone lies in its combination of three distinct moieties, which confer a wide range of chemical and biological properties.
Properties
CAS No. |
827316-90-5 |
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Molecular Formula |
C17H19N5O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-[2-(1H-pyrazol-5-yl)-1H-indol-4-yl]methanone |
InChI |
InChI=1S/C17H19N5O/c1-21-7-9-22(10-8-21)17(23)12-3-2-4-14-13(12)11-16(19-14)15-5-6-18-20-15/h2-6,11,19H,7-10H2,1H3,(H,18,20) |
InChI Key |
LKRRINOFPSYSPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C3C=C(NC3=CC=C2)C4=CC=NN4 |
Origin of Product |
United States |
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